5-oxo-6E,8Z,11Z,14Z-eicosatetraenoicacid,methylester
Overview
Description
5-OxoETE methyl ester: is an esterified form of the polyunsaturated keto acid 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid. This compound is a potent proinflammatory agent and is involved in various biological processes, including inflammation and cancer . It acts as an agonist of the oxoeicosanoid receptor 1, which is highly expressed in eosinophils and other immune cells .
Mechanism of Action
Target of Action
The primary target of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, also known as 5-oxo-ETE, is the OXE receptor . This receptor is a member of the G protein-coupled receptor family . It is highly expressed on eosinophils, neutrophils, basophils, and monocytes . The OXE receptor mediates the actions of 5-oxo-ETE, making it a potent chemoattractant for these inflammatory cells, especially for eosinophils .
Mode of Action
5-oxo-ETE interacts with its target, the OXE receptor, to stimulate various cell types, particularly human leukocytes . It possesses its highest potency and power in stimulating the human eosinophil type of leukocyte . The actions of 5-oxo-ETE are mediated by the G_i-coupled OXE receptor .
Biochemical Pathways
The production of 5-oxo-ETE involves a four-step pathway : a) The release of arachidonic acid from its storage sites in membrane phospholipids due to the activation of phospholipase A2 enzymes. b) Oxygenation of this arachidonic acid by activated arachidonate 5-lipoxygenase (ALOX5) to form 5(S)-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HpETE). c) Reduction of this 5(S)-HpETE by ubiquitous cellular peroxidases to form 5(S)-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5(S)-HETE). d) The oxidation of 5(S)-HETE by a microsome-bound nicotinamide adenine dinucleotide phosphate (NADP+)-dependent dehydrogenase enzyme, 5-hydroxyeicosanoid dehydrogenase (5-HEDH), to form 5-oxo-ETE .
Pharmacokinetics
The synthesis of 5-oxo-ete is regulated by the availability of the obligate cofactor nadp+ and is favored by conditions such as oxidative stress and activation of the respiratory burst in phagocytic cells .
Result of Action
5-oxo-ETE is suggested to be an important contributor to the formation and progression of eosinophil-based allergic reactions . It is also suggested that 5-oxo-ETE contributes to the development of inflammation, cancer cell growth, and other pathological and physiological events . It promotes the survival and proliferation of a number of cancer cell lines and rescues these cells from apoptosis induced by inhibitors of the 5-LO pathway .
Action Environment
The action of 5-oxo-ETE can be influenced by environmental factors such as oxidative stress and activation of the respiratory burst in phagocytic cells . These conditions can increase intracellular NADP+ levels, favoring the synthesis of 5-oxo-ETE
Biochemical Analysis
Biochemical Properties
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the context of inflammation and immune responses. It is formed by the oxidation of 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE) by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of nicotinamide adenine dinucleotide phosphate (NADP+) . This compound interacts with various enzymes, proteins, and biomolecules, including the G protein-coupled receptor OXE receptor 1 (OXER1), which mediates its effects on eosinophils, neutrophils, and monocytes . The interactions between 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester and these biomolecules are crucial for its role in chemotaxis, degranulation, and oxidative metabolism.
Cellular Effects
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester exerts various effects on different cell types and cellular processes. It is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to sites of inflammation . This compound also induces degranulation, leading to the release of granule-bound enzymes and reactive oxygen species, which contribute to the inflammatory response . Additionally, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester involves its binding to the OXE receptor 1 (OXER1), a G protein-coupled receptor highly expressed on eosinophils, neutrophils, and monocytes . Upon binding to OXER1, this compound activates downstream signaling pathways, including the MAPK pathway, leading to various cellular responses such as chemotaxis, degranulation, and oxidative metabolism . Additionally, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester can change over time due to its stability and degradation. This compound is relatively stable under controlled conditions, but its activity can be influenced by factors such as oxidative stress and the presence of specific enzymes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inflammatory responses and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester vary with different dosages in animal models. At low doses, this compound acts as a potent chemoattractant and proinflammatory mediator, promoting the migration and activation of immune cells . At high doses, it can induce toxic or adverse effects, such as excessive inflammation and tissue damage . Threshold effects have been observed, with specific dosages required to elicit significant biological responses .
Metabolic Pathways
5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is involved in several metabolic pathways, primarily related to arachidonic acid metabolism. It is synthesized from 5-HETE by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ . This compound can also influence metabolic flux and metabolite levels by modulating the activity of enzymes and other regulatory proteins involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, where it can exert its biological effects . The transport and distribution of this compound are crucial for its role in mediating inflammatory and immune responses .
Subcellular Localization
The subcellular localization of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester is essential for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its biological activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-OxoETE methyl ester typically involves the esterification of 5-oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid. One common method is the microwave-assisted derivatization of fatty acids, which significantly reduces the reaction time compared to conventional heating methods . The esterification process involves the reaction of the acid with methanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of 5-OxoETE methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 5-OxoETE methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of various oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted eicosatetraenoic acid derivatives.
Scientific Research Applications
Chemistry: 5-OxoETE methyl ester is used as a reference compound in lipid biochemistry studies. It helps in understanding the pathways and mechanisms of lipid oxidation and metabolism .
Biology: In biological research, 5-OxoETE methyl ester is used to study the role of oxoeicosanoids in inflammation and immune response. It is particularly useful in studying eosinophil and neutrophil chemotaxis .
Medicine: The compound is investigated for its potential therapeutic applications in treating inflammatory diseases, such as asthma and other eosinophilic disorders. It is also studied for its role in cancer progression and as a potential target for cancer therapy .
Industry: In the pharmaceutical industry, 5-OxoETE methyl ester is used in the development of drugs targeting the oxoeicosanoid receptor 1. It is also used in the production of high-purity lipid standards for research and development .
Comparison with Similar Compounds
- 5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE)
- 5-Oxo-6E,8Z,11Z,14Z-eicosapentaenoic acid (5-oxo-EPE)
- 5-Oxo-6E,8Z,11Z,14Z-octadecadienoic acid (5-oxo-ODE)
- 5-Oxo-6E,8Z,11Z,14Z-eicosatrienoic acid (5-oxo-ETrE)
Uniqueness: 5-OxoETE methyl ester is unique due to its high potency as an agonist of the oxoeicosanoid receptor 1. It has a higher maximal response in β-arrestin recruitment assays compared to other similar compounds . Additionally, its role in both inflammation and cancer makes it a compound of significant interest in scientific research and therapeutic development .
Properties
IUPAC Name |
methyl (6E,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPVYNAAXAJXEV-IQTJLPEBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C=C\C(=O)CCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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